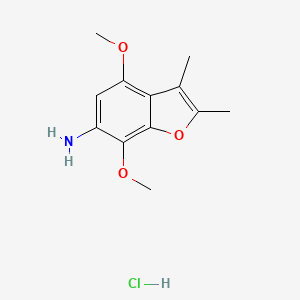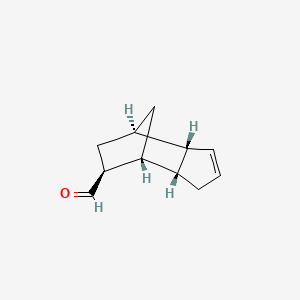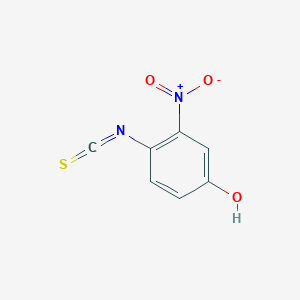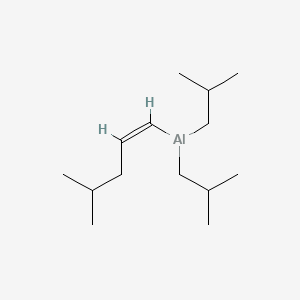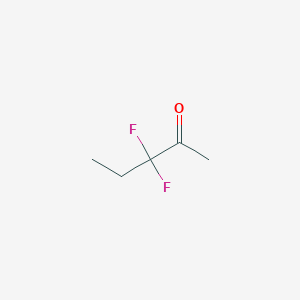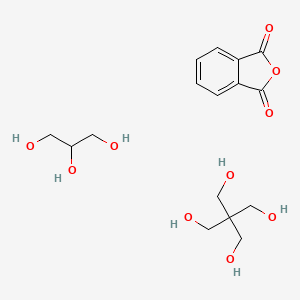
2-Benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(hydroxymethyl)propane-1,3-diol; isobenzofuran-1,3-dione; propane-1,2,3-triol is a compound with the molecular formula C16H24O10 and a molecular weight of 376.356 g/mol. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of acetaldehyde with formaldehyde in a base-catalyzed multiple-addition reaction, followed by a Cannizzaro reaction . The preparation of diacetals from aldehydes and ketones with 2,2-bis(hydroxymethyl)propane-1,3-diol is carried out in refluxing benzene or toluene with anhydrous ferrous sulfate as a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The production process is carried out in cleanroom environments to maintain the quality and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the formation of diacetals with aldehydes and ketones .
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals . The reactions are typically carried out under reflux conditions in solvents like benzene or toluene .
Major Products
The major products formed from these reactions include diacetals and other polyfunctionalized derivatives .
Aplicaciones Científicas De Investigación
2,2-bis(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of polyfunctionalized derivatives.
Biology: In the preparation of biocides with high antibacterial effects.
Medicine: As a component in the synthesis of pharmaceuticals and other medical compounds.
Industry: Used in the production of plastics, paints, and other commercial products.
Mecanismo De Acción
The mechanism of action of 2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form stable diacetals and other derivatives through its hydroxymethyl groups. These reactions are facilitated by the presence of catalysts like anhydrous ferrous sulfate . The molecular targets and pathways involved in its action include the formation of stable chemical bonds with aldehydes and ketones .
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(bromomethyl)propane-1,3-diol: Similar in structure but contains bromine atoms instead of hydroxyl groups.
Tripentaerythritol: Another polyol with multiple hydroxyl groups, used in similar applications.
Pentaerythritol: A tetrol used in the synthesis of explosives, plastics, and other commercial products.
Uniqueness
2,2-bis(hydroxymethyl)propane-1,3-diol is unique due to its ability to form stable diacetals and its versatility in various chemical reactions. Its multiple hydroxyl groups make it a valuable building block for the synthesis of polyfunctionalized derivatives .
Propiedades
Número CAS |
61215-87-0 |
|---|---|
Fórmula molecular |
C16H24O10 |
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C5H12O4.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;6-1-5(2-7,3-8)4-9;4-1-3(6)2-5/h1-4H;6-9H,1-4H2;3-6H,1-2H2 |
Clave InChI |
GOCPZWQOQKRAQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O.C(C(CO)(CO)CO)O |
Números CAS relacionados |
61215-87-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


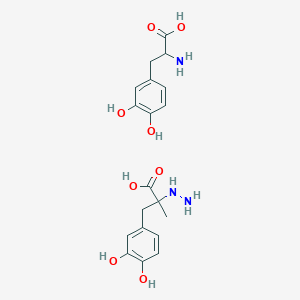
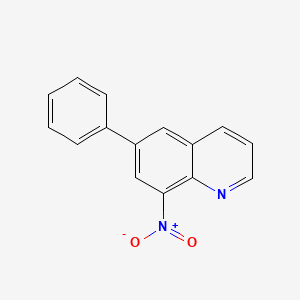
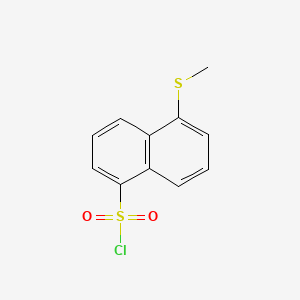
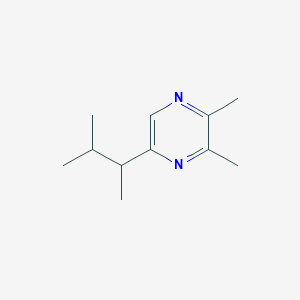
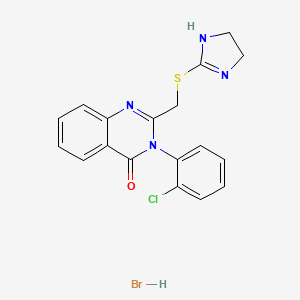
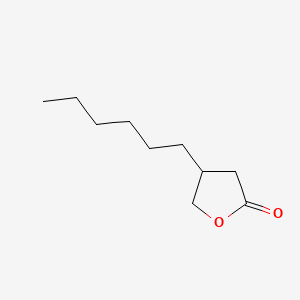
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
